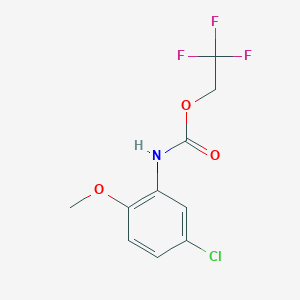2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate
CAS No.: 1087788-91-7
Cat. No.: VC2554102
Molecular Formula: C10H9ClF3NO3
Molecular Weight: 283.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1087788-91-7 |
|---|---|
| Molecular Formula | C10H9ClF3NO3 |
| Molecular Weight | 283.63 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(11)4-7(8)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
| Standard InChI Key | JBBBYBCFKMXAFD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F |
Introduction
Chemical Properties
Structural Characteristics
2,2,2-Trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate possesses a complex structure with several key functional groups. The backbone consists of a carbamate group (-NHCOO-) that links a 5-chloro-2-methoxyphenyl group with a 2,2,2-trifluoroethyl unit. The compound's structure can be represented by its IUPAC name: 2,2,2-trifluoroethyl 5-chloro-2-methoxyphenylcarbamate, and its molecular formula is C₁₀H₉ClF₃NO₃ . The InChI code for this compound is 1S/C10H9ClF3NO3/c1-17-8-3-2-6(11)4-7(8)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16), and its corresponding InChI key is JBBBYBCFKMXAFD-UHFFFAOYSA-N .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.63 g/mol | |
| Physical Form | Powder | |
| Purity | 95% | |
| CAS Number | 1087788-91-7 | |
| Storage Temperature | Room Temperature | |
| Country of Origin | UA |
Chemical Reactivity
The reactivity of 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate is primarily determined by its functional groups. The carbamate group can potentially undergo hydrolysis under acidic or basic conditions, which is a common reaction for carbamates. The trifluoroethyl group, being electron-withdrawing, would likely enhance the electrophilicity of the carbonyl carbon in the carbamate group, potentially influencing its susceptibility to nucleophilic attack. The methoxy group on the phenyl ring could participate in various reactions, such as demethylation under appropriate conditions, while the chlorine substituent provides a potential site for substitution reactions.
Comparative Analysis with Related Compounds
Structural Analogs
Examining related compounds helps contextualize the properties of 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate. Several analogs identified in the literature include 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate and 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate. Table 2 presents a comparison of these compounds, highlighting their structural similarities and differences.
Table 2: Comparison of 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate with Structural Analogs
Structure-Property Relationships
The structural variations among these related compounds result in different physicochemical properties. For instance, the methyl-substituted analog (2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate) has a calculated XLogP3 value of 3.4, suggesting moderate lipophilicity . This compound contains one hydrogen bond donor and five hydrogen bond acceptors . In comparison, the dimethoxy-substituted analog (2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate) has a calculated XLogP3-AA value of 3.2, one hydrogen bond donor, and seven hydrogen bond acceptors . These variations in lipophilicity and hydrogen bonding capacity would likely influence solubility, membrane permeability, and potentially biological activity.
Synthesis Methods
Synthetic Challenges and Considerations
The synthesis of fluorinated compounds often presents unique challenges due to the special properties of carbon-fluorine bonds and the reactivity of fluorinated reagents. For the preparation of 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate, considerations would include:
-
The handling of potentially reactive intermediates, such as isocyanates
-
The selection of appropriate reaction conditions to achieve good yields and high purity
-
The purification of the final product to reach the reported 95% purity standard
-
The potential need for specialized equipment for handling fluorinated reagents
A related synthesis described in the literature involves the preparation of ethyl 3,3,3-trifluoropropanoate through a process that includes heating with a water bath, extraction with diethyl ether, and distillation . Similar techniques might be applicable to the purification of our target compound, although specific adjustments would be necessary due to the different functional groups involved.
Analytical Characterization
Chromatographic Analysis
For analytical purposes, 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate would likely be amenable to various chromatographic techniques. High-performance liquid chromatography (HPLC) would be suitable for purity determination, while gas chromatography coupled with mass spectrometry (GC-MS) could provide valuable structural information, particularly if coupled with electron impact ionization to generate characteristic fragmentation patterns.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate could focus on systematic structure-activity relationship studies. By preparing a series of analogs with variations in the substituents on the phenyl ring or modifications to the trifluoroethyl group, researchers could establish correlations between structural features and specific properties or activities. This approach would be particularly valuable for optimizing compounds for specific applications, such as pharmaceutical development or material science applications.
Green Chemistry Approaches
The development of more environmentally friendly synthetic routes for 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate represents another promising research direction. Traditional carbamate synthesis often involves toxic reagents such as phosgene or its derivatives. Alternative approaches, such as the use of carbon dioxide as a carbon source under catalytic conditions, could provide greener and potentially more efficient methods for preparing this compound and related structures.
Biological Evaluation
Comprehensive biological evaluation of 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate would be valuable for understanding its potential applications in pharmaceutical research. This evaluation could include assessments of its interaction with various biological targets, toxicity studies, and investigation of its pharmacokinetic properties. Given that similar compounds have been screened for anticancer activity , this could be a logical starting point for biological investigations of our target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume